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Compound of Interest

Compound Name: Alexa Fluor 350

Cat. No.: B1148469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Alexa Fluor family of fluorescent dyes,

widely utilized in microscopy for their exceptional brightness, photostability, and pH insensitivity.

We will delve into their spectral properties, provide detailed experimental protocols for their

application in key microscopy techniques, and present visual workflows to facilitate

experimental design and execution.

Core Principles of Alexa Fluor Dyes
Developed by Molecular Probes (now part of Thermo Fisher Scientific), Alexa Fluor dyes are a

series of sulfonated rhodamine, coumarin, cyanine, and xanthene derivatives.[1] This

sulfonation imparts a negative charge, rendering the dyes more hydrophilic and soluble in

aqueous solutions, which is advantageous for bioconjugation.[1][2] Key benefits of Alexa Fluor

dyes that make them a preferred choice for fluorescence microscopy include:

Exceptional Brightness: Alexa Fluor conjugates consistently exhibit more intense

fluorescence compared to other spectrally similar dyes.[3][4][5] This allows for the detection

of low-abundance targets and reduces the required concentration of labeling reagents.

Enhanced Photostability: A hallmark of the Alexa Fluor series is their resistance to

photobleaching, allowing for longer exposure times and time-lapse imaging without

significant signal loss.[2][3][4][5][6]
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pH Insensitivity: Unlike fluorescein, whose fluorescence is pH-dependent, Alexa Fluor dyes

maintain their fluorescence intensity over a broad pH range (typically pH 4-10), providing

more reliable and consistent results in various biological environments.[2][3][7]

Broad Spectral Range: The Alexa Fluor family spans the spectrum from the ultraviolet to the

near-infrared, offering a wide selection of distinct colors for multicolor imaging experiments.

[3][8]

Instrument Compatibility: The absorption spectra of Alexa Fluor dyes are well-matched to the

principal output wavelengths of common excitation sources used in fluorescence microscopy,

such as lasers and arc lamps.[2][3][5]

Quantitative Data for Alexa Fluor Dyes
For ease of comparison, the following tables summarize the key quantitative data for commonly

used Alexa Fluor dyes.

Spectral Properties
This table provides the excitation and emission maxima, molar extinction coefficient, and the

observed emission color for a selection of Alexa Fluor dyes. The molar extinction coefficient is

a measure of how strongly a chemical species absorbs light at a given wavelength, while the

quantum yield represents the efficiency of converting absorbed light into emitted fluorescence.
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Alexa Fluor
Dye

Excitation
Max (nm)

Emission
Max (nm)

Molar
Extinction
Coefficient
(cm⁻¹M⁻¹)

Quantum
Yield (Φ)

Emission
Color

Alexa Fluor

350
346 442 19,000 - Blue

Alexa Fluor

405
401 421 34,000 - Blue

Alexa Fluor

430
433 541 16,000 - Yellow-Green

Alexa Fluor

488
495 519 71,000 0.92 Green

Alexa Fluor

514
517 542 80,000 - Green

Alexa Fluor

532
532 553 81,000 - Yellow

Alexa Fluor

546
556 573 104,000 - Orange

Alexa Fluor

555
555 565 150,000 - Orange

Alexa Fluor

568
578 603 91,300 - Red-Orange

Alexa Fluor

594
590 617 73,000 - Red

Alexa Fluor

633
632 647 100,000 - Far-Red

Alexa Fluor

647
650 665 239,000 0.33 Far-Red

Alexa Fluor

660
663 690 132,000 - Far-Red
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Alexa Fluor

680
679 702 184,000 - Far-Red

Alexa Fluor

700
702 723 192,000 - Near-IR

Alexa Fluor

750
749 775 240,000 - Near-IR

Data compiled from multiple sources.[3][8][9][10][11]

Brightness and Photostability Comparison of 488 nm
Dyes
The following table provides a comparative overview of Alexa Fluor 488 with other commonly

used green fluorescent dyes.

Dye
Excitation Max
(nm)

Emission Max
(nm)

Quantum Yield
(Φ)

Relative
Photostability

Alexa Fluor 488 495 519 0.92 High

FITC

(Fluorescein)
494 518 0.92 Low

DyLight 488 493 518 Not Specified High

CF®488A 490 515 Not Specified Very High

iFluor® 488 491 516 0.9 High

Data sourced from a comparative guide on photostability.[6]

Experimental Protocols
Detailed methodologies for key microscopy applications using Alexa Fluor dyes are provided

below.

Immunofluorescence (IF) Staining of Adherent Cells
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This protocol outlines the steps for indirect immunofluorescence staining of cultured cells grown

on coverslips.

Materials:

Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the secondary

antibody host species in PBS

Primary Antibody (specific to the target antigen)

Alexa Fluor-conjugated Secondary Antibody (specific to the host species of the primary

antibody)

Nuclear Counterstain (e.g., DAPI or Hoechst)

Antifade Mounting Medium

Glass slides and coverslips

Procedure:

Cell Culture and Preparation:

Seed cells onto sterile glass coverslips in a culture dish and grow to the desired

confluency (typically 70-80%).[7]

Gently wash the cells twice with PBS to remove culture medium.

Fixation:

Aspirate the PBS and add the fixation solution to cover the cells.

Incubate for 10-20 minutes at room temperature.
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Wash the cells three times with PBS for 5 minutes each.

Permeabilization (for intracellular targets):

Add permeabilization buffer to the cells.

Incubate for 10-15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with blocking buffer for at least 30-60 minutes at room temperature to

minimize non-specific antibody binding.[7]

Primary Antibody Incubation:

Dilute the primary antibody to its optimal concentration in blocking buffer.

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or

overnight at 4°C in a humidified chamber.

Washing:

Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5-10 minutes

each to remove unbound primary antibody.

Secondary Antibody Incubation:

Dilute the Alexa Fluor-conjugated secondary antibody in blocking buffer. Protect the

antibody solution from light.

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in

the dark.

Washing:

Wash the cells three times with PBST for 5-10 minutes each in the dark.
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Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI (diluted in PBS) for 5-10 minutes

at room temperature in the dark.

Wash the cells twice with PBS.

Mounting:

Carefully mount the coverslip onto a glass slide using a drop of antifade mounting

medium.

Seal the edges of the coverslip with clear nail polish to prevent drying and movement.

Imaging:

Image the slides using a fluorescence microscope equipped with the appropriate filter sets

for the chosen Alexa Fluor dye and counterstain.

Super-Resolution Microscopy: Stochastic Optical
Reconstruction Microscopy (STORM)
This protocol provides a general workflow for preparing samples for dSTORM (direct STORM)

imaging using Alexa Fluor dyes. dSTORM relies on the photoswitching of single fluorophores.

Alexa Fluor 647 is a commonly used and highly recommended dye for STORM due to its

excellent photoswitching properties.[12]

Materials:

High-precision glass coverslips (#1.5 thickness)

Fixation Buffer: 3% PFA + 0.1% Glutaraldehyde in PBS

Reducing Agent: 0.1% Sodium Borohydride (NaBH₄) in PBS (prepare fresh)

Blocking Buffer: 3% BSA + 0.1% Triton X-100 in PBS

Washing Buffer: 0.2% BSA + 0.05% Triton X-100 in PBS
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Primary Antibody

Alexa Fluor-conjugated Secondary Antibody (e.g., Alexa Fluor 647)

Post-fixation Buffer: 4% PFA in PBS

STORM Imaging Buffer (e.g., containing an oxygen scavenging system like GLOX and a

thiol like 2-mercaptoethanol or MEA)

Procedure:

Sample Preparation and Fixation:

Prepare cells on high-precision coverslips.

Fix the cells with the fixation buffer for 10 minutes at room temperature.[13]

Reduce autofluorescence by treating with freshly prepared 0.1% NaBH₄ for 7 minutes.[13]

Wash the cells three times with PBS.

Blocking and Permeabilization:

Incubate in blocking buffer for 60-120 minutes at room temperature.[13]

Antibody Staining:

Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room

temperature or overnight at 4°C.

Wash extensively with washing buffer (e.g., 5 times for 15 minutes each).[13]

Incubate with the Alexa Fluor-conjugated secondary antibody (protected from light) for 30-

60 minutes.[10][13]

Wash three times with washing buffer, followed by a final wash with PBS.[10][13]

Post-fixation:
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Post-fix the sample with 4% PFA for 10 minutes to immobilize the antibodies.[10]

Wash three times with PBS.

STORM Imaging:

Replace the PBS with the STORM imaging buffer just before imaging.

Image on a STORM-capable microscope, using the appropriate laser lines for excitation

and activation of the chosen Alexa Fluor dye.

Visualizing Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

steps in common microscopy workflows utilizing Alexa Fluor dyes.
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Sample Preparation

Antibody Staining

Final Steps

Cell Seeding & Growth

Wash with PBS

Fixation (e.g., 4% PFA)

Wash with PBS

Permeabilization (e.g., Triton X-100)

Wash with PBS

Blocking (e.g., BSA/Serum)

Primary Antibody Incubation

Wash with PBST

Alexa Fluor Secondary Ab Incubation

Wash with PBST

Nuclear Counterstain (Optional)

Wash with PBS

Mounting with Antifade Medium

Fluorescence Imaging

Click to download full resolution via product page

Caption: Workflow for Indirect Immunofluorescence Staining.
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Sample Preparation & Fixation

Staining & Post-Fixation

STORM Imaging

Prepare Cells on High-Precision Coverslips

Fixation (PFA + Glutaraldehyde)

Reduction (NaBH4)

Wash with PBS

Blocking & Permeabilization

Primary Antibody Incubation

Extensive Washing

Alexa Fluor Secondary Ab Incubation

Wash

Post-fixation (PFA)

Wash with PBS

Add STORM Imaging Buffer

dSTORM Data Acquisition

Image Reconstruction
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Caption: Workflow for dSTORM Super-Resolution Microscopy.

Conclusion
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Alexa Fluor dyes represent a powerful and versatile toolkit for modern fluorescence

microscopy. Their superior photophysical properties, combined with a wide array of available

conjugates, enable researchers to perform a broad range of applications, from routine

immunofluorescence to cutting-edge super-resolution imaging. By understanding the core

principles of these dyes and following optimized experimental protocols, scientists and drug

development professionals can achieve high-quality, reproducible data to advance their

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to Alexa Fluor Dyes for
Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1148469#introduction-to-alexa-fluor-dyes-for-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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